O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
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Overview
Description
O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate: is an organic compound with the molecular formula C({18})H({19})BrN({2})O({2})S It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a diethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate typically involves multi-step organic reactions. One common method includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.
Carbamoylation: The 3-bromoaniline is then reacted with 4-isocyanatobenzoyl chloride to form the intermediate 4-[(3-bromophenyl)carbamoyl]phenyl isocyanate.
Thioester Formation: Finally, the intermediate is reacted with diethylamine and carbon disulfide under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({2})).
Substitution: Nucleophiles like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the carbamoyl and thioate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-{4-[(3-chlorophenyl)carbamoyl]phenyl} diethylcarbamothioate
- O-{4-[(3-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate
- O-{4-[(3-methylphenyl)carbamoyl]phenyl} diethylcarbamothioate
Uniqueness
Compared to its analogs, O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and lead to the development of new and innovative compounds.
Properties
CAS No. |
310873-32-6 |
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Molecular Formula |
C18H19BrN2O2S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-10-8-13(9-11-16)17(22)20-15-7-5-6-14(19)12-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
YPTKTXZLYKOQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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